2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole
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Overview
Description
2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxazole core, which is a fused heterocyclic structure containing both benzene and oxazole rings
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitPoly ADP ribose polymerase (PARP) , an enzyme involved in DNA repair .
Mode of Action
If we consider the action of similar compounds, they act asPARP inhibitors . They bind to the enzyme and prevent it from performing its function, which is to repair damaged DNA in cells . This leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .
Biochemical Pathways
Parp inhibitors like this compound are known to affect theDNA repair pathway . By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks. This can lead to the formation of double-strand breaks when the DNA replicates.
Result of Action
Based on the action of similar compounds, the inhibition of parp can lead to an accumulation of dna damage in cells, potentially resulting in cell death . This can be particularly effective against cancer cells, which have a high rate of DNA replication .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds play significant roles in biochemical reactions
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(cyclopropylcarbonyl)piperazine. This intermediate is then reacted with a benzoxazole derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one
- 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one
Uniqueness
Compared to similar compounds, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole stands out due to its unique benzoxazole core and the specific arrangement of functional groups.
Properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(11-5-6-11)17-7-9-18(10-8-17)15-16-12-3-1-2-4-13(12)20-15/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVWWODNNNLZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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